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Introduction
AZD1940, also known as ART-2713 or NEO-1940, is a peripherally selective cannabinoid

agonist developed by AstraZeneca for the treatment of neuropathic pain.[1] As a full agonist at

both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), AZD1940 was designed

to leverage the analgesic properties of cannabinoid receptor activation while minimizing the

central nervous system (CNS) side effects associated with traditional cannabinoid therapies.[1]

[2] Preclinical studies demonstrated promising analgesic effects in models of inflammatory and

neuropathic pain, with low brain uptake of the compound.[2] However, clinical trials in humans

revealed a lack of significant analgesic efficacy and the emergence of unexpected, centrally-

mediated cannabinoid side effects, leading to the discontinuation of its development.[1][2] This

technical guide provides an in-depth overview of the core mechanism of action of AZD1940,

including its molecular targets, signaling pathways, and the experimental methodologies used

to characterize it.

Core Mechanism of Action: A Dual Agonist at
Peripheral Cannabinoid Receptors
AZD1940 is a potent, orally active full agonist at both the CB1 and CB2 receptors.[2] These

receptors are G protein-coupled receptors (GPCRs) that are key components of the

endocannabinoid system. The analgesic effects of AZD1940 in preclinical models were
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primarily attributed to its action on peripheral CB1 receptors located on nociceptive neurons.[3]

[4]

The activation of these peripherally located CB1 and CB2 receptors by AZD1940 leads to the

inhibition of nociceptive signaling. This is achieved through the modulation of ion channels and

the suppression of pro-inflammatory mediator release.

Quantitative Data Summary
The following table summarizes the available quantitative data for AZD1940, providing key

metrics for its binding affinity and functional activity at human cannabinoid receptors.

Parameter Receptor Value Species Reference

pKi Human CB1 7.93 Human
[MedchemExpre

ss]

pKi Human CB2 9.06 Human
[MedchemExpre

ss]

Brain-Plasma

Partition

Coefficient (Kp)

- 0.04 Rat [ScienceDirect]

Maximum Brain

Radioactivity

Concentration (%

of injected dose)

- 0.7%
Cynomolgus

Monkey
[PubMed]

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity

of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Signaling Pathways
AZD1940, upon binding to peripheral CB1 and CB2 receptors on nociceptive neurons and

immune cells, initiates a cascade of intracellular signaling events. These receptors are coupled

to inhibitory G proteins (Gαi/o).
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Peripheral Cannabinoid Receptor Signaling in
Nociception

AZD1940 Signaling Pathway in Peripheral Nociception

Extracellular Space

Cell Membrane

Intracellular Space

AZD1940

CB1 Receptor

Agonist Binding

CB2 Receptor

Agonist Binding

Gi/o Protein

Activation Activation

↓ Inflammatory
Mediator Release

Inhibition of release
from immune cells

Adenylyl Cyclase

Inhibition

Voltage-Gated
Ca2+ Channels

Inhibition

K+ Channels

Activation

↓ cAMP

↓ PKA Activity

↓ Neurotransmitter
Release

↓ Ca2+ Influx ↑ K+ Efflux
(Hyperpolarization)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: AZD1940 activates peripheral CB1/CB2 receptors, leading to reduced neuronal

excitability.

Experimental Protocols
Detailed experimental protocols for the characterization of AZD1940 are not extensively

available in the public domain. However, based on standard pharmacological practices for

cannabinoid receptor ligands, the following methodologies are typically employed.

Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for its target

receptor.

Objective: To determine the affinity of AZD1940 for CB1 and CB2 receptors.

General Protocol:

Membrane Preparation: Membranes are prepared from cells stably expressing human CB1

or CB2 receptors.

Assay Buffer: A suitable buffer, such as Tris-HCl with BSA, is used.

Radioligand: A radiolabeled cannabinoid receptor agonist or antagonist (e.g., [³H]CP55,940)

is used at a concentration near its Kd.

Competition Binding: Increasing concentrations of unlabeled AZD1940 are incubated with

the membranes and the radioligand.

Incubation: The reaction is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The IC50 (concentration of AZD1940 that inhibits 50% of specific radioligand

binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays
This functional assay measures the activation of G proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy of AZD1940 as an agonist at CB1 and

CB2 receptors.

General Protocol:

Membrane Preparation: As described for the radioligand binding assay.

Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is used.

Incubation: Membranes are incubated with increasing concentrations of AZD1940 in the

presence of [³⁵S]GTPγS.

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound

by filtration.

Detection: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation

counting.

Data Analysis: The concentration-response curve is plotted to determine the EC50 and the

maximal effect (Emax) relative to a standard full agonist.

In Vivo Models of Neuropathic and Inflammatory Pain
Preclinical efficacy of AZD1940 was assessed in rodent models of pain.

Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI):

Surgery: The sciatic nerve of an anesthetized rodent is loosely ligated.

Behavioral Testing: After a recovery period, mechanical allodynia (pain response to a non-

painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia
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(exaggerated response to a painful stimulus) is measured using a radiant heat source.

Drug Administration: AZD1940 is administered (e.g., orally), and behavioral testing is

repeated at various time points.

Inflammatory Pain Models (e.g., Complete Freund's Adjuvant - CFA):

Induction of Inflammation: CFA is injected into the paw of a rodent, inducing a localized

inflammation.

Behavioral Testing: Paw withdrawal thresholds to mechanical and thermal stimuli are

measured to assess hyperalgesia.

Drug Administration: AZD1940 is administered, and its effect on the inflammatory pain

response is evaluated.

Experimental Workflow for Preclinical Evaluation
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Preclinical Evaluation Workflow for AZD1940
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Caption: A typical workflow for the preclinical assessment of a drug candidate like AZD1940.
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Conclusion
AZD1940 is a well-characterized peripherally selective CB1/CB2 receptor full agonist. Its

mechanism of action revolves around the activation of peripheral cannabinoid receptors,

leading to the inhibition of nociceptive signaling through canonical Gi/o-coupled pathways.

While it demonstrated efficacy in preclinical pain models, its clinical development was halted

due to a lack of analgesic effect and the appearance of central side effects in humans. The

study of AZD1940 has provided valuable insights into the complexities of translating preclinical

findings in the cannabinoid field to clinical outcomes and underscores the challenges in

developing peripherally restricted drugs that completely avoid central effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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